5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol
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Overview
Description
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is a chemical compound with the molecular formula C22H37NO3 It is an oxime derivative of 1-hexanone, featuring a decyloxy group and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime typically involves the reaction of 1-hexanone with hydroxylamine to form the oxime. The reaction conditions often include an acidic or basic catalyst to facilitate the formation of the oxime. The Beckmann rearrangement is a common method used to synthesize oximes from ketones .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles or other oxidized derivatives.
Reduction: The oxime can be reduced to form amines.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitriles or carboxylic acids.
Reduction: Amines.
Substitution: Ethers or esters.
Scientific Research Applications
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime involves its interaction with molecular targets such as enzymes or receptors. The oxime group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The Beckmann rearrangement mechanism is a key reaction involving this compound, where the oxime is converted to an amide through a series of steps involving protonation, rearrangement, and nucleophilic attack .
Comparison with Similar Compounds
Similar Compounds
1-(4-(Decyloxy)-2-hydroxyphenyl)-1-hexanone: Similar structure but lacks the oxime group.
1-(2-Hydroxy-5-methylphenyl)-1-hexanone oxime: Similar oxime derivative with a different substituent on the phenyl ring.
1-(3-Chloro-2-hydroxyphenyl)-1-hexanone oxime: Similar oxime derivative with a chloro substituent.
Uniqueness
1-Hexanone, 1-[4-(decyloxy)-2-hydroxyphenyl]-, oxime is unique due to the presence of both a decyloxy group and a hydroxyphenyl group, which can influence its chemical reactivity and potential applications. The combination of these functional groups provides distinct properties compared to other similar compounds.
Properties
Molecular Formula |
C22H37NO3 |
---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
5-decoxy-2-[(E)-N-hydroxy-C-pentylcarbonimidoyl]phenol |
InChI |
InChI=1S/C22H37NO3/c1-3-5-7-8-9-10-11-13-17-26-19-15-16-20(22(24)18-19)21(23-25)14-12-6-4-2/h15-16,18,24-25H,3-14,17H2,1-2H3/b23-21+ |
InChI Key |
AMPIFMXOZHCRNN-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/CCCCC)O |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=C(C=C1)C(=NO)CCCCC)O |
Origin of Product |
United States |
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